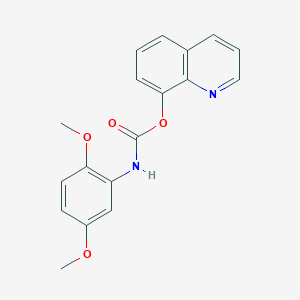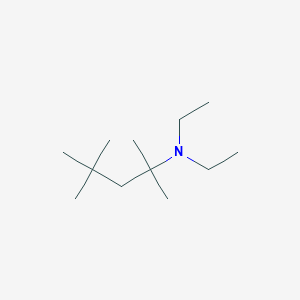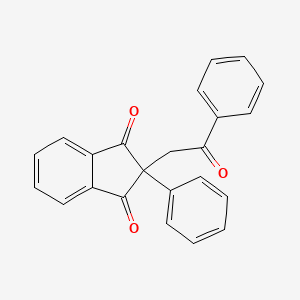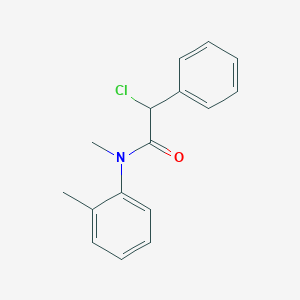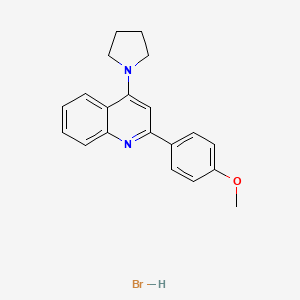
2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidinyl group, and a quinoline backbone, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where methoxybenzene reacts with the quinoline core in the presence of a Lewis acid catalyst.
Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction, where pyrrolidine reacts with the intermediate compound formed in the previous step.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl group, where nucleophiles such as amines or thiols can replace the pyrrolidinyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cellular metabolism, leading to cytotoxic effects. The methoxyphenyl and pyrrolidinyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline: Lacks the methoxy and pyrrolidinyl groups, resulting in different chemical properties and biological activities.
4-(1-Pyrrolidinyl)quinoline: Similar structure but without the methoxyphenyl group, leading to variations in reactivity and applications.
2-(4-Methoxyphenyl)quinoline: Contains the methoxyphenyl group but lacks the pyrrolidinyl group, affecting its overall properties.
Uniqueness
2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxyphenyl and pyrrolidinyl groups enhances its versatility and potential for various applications in research and industry.
Propiedades
Número CAS |
853333-38-7 |
|---|---|
Fórmula molecular |
C20H21BrN2O |
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4-pyrrolidin-1-ylquinoline;hydrobromide |
InChI |
InChI=1S/C20H20N2O.BrH/c1-23-16-10-8-15(9-11-16)19-14-20(22-12-4-5-13-22)17-6-2-3-7-18(17)21-19;/h2-3,6-11,14H,4-5,12-13H2,1H3;1H |
Clave InChI |
KBELUEZCLTXNSY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


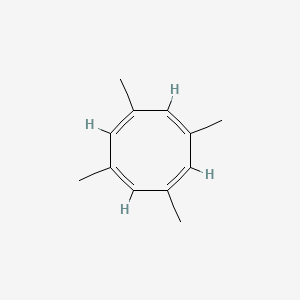
![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)
![4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline](/img/structure/B11950135.png)





